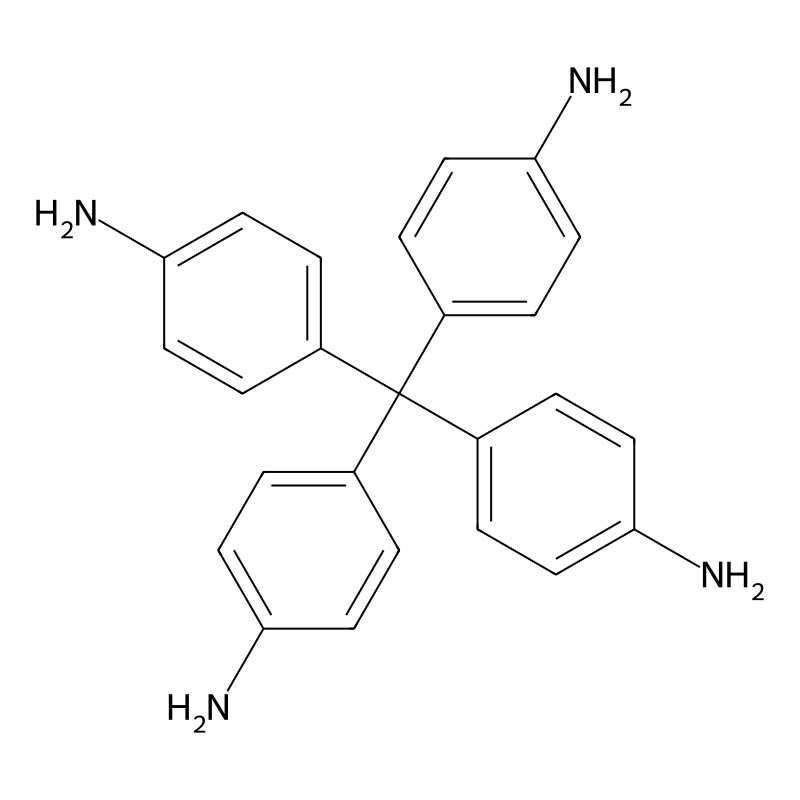

Tetrakis(4-aminophenyl)methane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis and Characterization:

Tetrakis(4-aminophenyl)methane (TAM), also known as 4,4',4'',4'''-Methanetetrayltetraaniline, is an organic molecule synthesized through various methods, including reductive amination and Ullmann condensation reactions [, ]. Its characterization is typically performed using techniques like nuclear magnetic resonance spectroscopy (NMR), Fourier-transform infrared spectroscopy (FTIR), and mass spectrometry [, ].

Potential Applications:

Research suggests that TAM possesses properties that make it a potential candidate for various scientific applications, including:

- Organic electronics: TAM's ability to form stable radical cations has led to its exploration in the development of organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) [, ].

- Sensors: TAM's redox properties and ability to bind specific molecules are being investigated for their potential use in the development of chemical sensors [].

- Catalysis: TAM's ability to form complexes with metal ions is being explored for its potential application as a catalyst in various chemical reactions [].

Current Research and Challenges:

While TAM shows promise in various research areas, further studies are needed to fully understand its properties and potential applications. Some ongoing research areas and challenges include:

- Improving the efficiency and stability of TAM-based devices in organic electronics.

- Developing selective and sensitive TAM-based sensors for specific molecules.

- Understanding the mechanisms of TAM-mediated catalysis and exploring its potential in various catalytic reactions.

Tetrakis(4-aminophenyl)methane is an organic compound with the molecular formula C25H24N4. This compound features a tetrahedral structure, characterized by a central carbon atom bonded to four 4-aminophenyl groups. Its unique architecture contributes to its notable properties, making it valuable in various scientific and industrial applications. Tetrakis(4-aminophenyl)methane is recognized for its potential in forming complex molecular architectures due to the presence of multiple amino groups, which can engage in hydrogen bonding and other interactions .

Currently, there is no reported research on the specific mechanism of action of TAM.

- Oxidation: The amino groups can be oxidized to form nitro groups, leading to the production of tetrakis(4-nitrophenyl)methane.

- Reduction: The compound can undergo further reduction, yielding various derivatives depending on the extent of reduction.

- Substitution: The amino groups are reactive and can participate in substitution reactions with electrophiles, such as acyl chlorides and sulfonyl chlorides .

Common Reagents and Conditions- Oxidation Agents: Potassium permanganate and hydrogen peroxide are commonly used.

- Reduction Agents: Hydrazine monohydrate and Raney nickel are typical reagents for reduction processes.

- Substitution Electrophiles: Acyl chlorides and sulfonyl chlorides are often utilized in substitution reactions .

Research into the biological activity of tetrakis(4-aminophenyl)methane is ongoing. Its structural properties suggest potential applications in medicinal chemistry, particularly in drug development. The compound's ability to form stable structures may allow it to interact effectively with biological macromolecules, such as proteins and nucleic acids, although specific biological mechanisms remain to be fully elucidated .

Tetrakis(4-aminophenyl)methane can be synthesized through several methods, primarily involving the reduction of tetrakis(4-nitrophenyl)methane. The general procedure includes:

- Dissolving tetrakis(4-nitrophenyl)methane in tetrahydrofuran.

- Adding Raney nickel as a catalyst.

- Slowly incorporating hydrazine monohydrate into the solution while refluxing for several hours.

- Filtering the mixture, washing with ethanol, and drying to obtain the final product.

This method yields an off-white solid with high purity and yield .

Tetrakis(4-aminophenyl)methane has diverse applications across various fields:

- Chemistry: It serves as a building block for synthesizing covalent organic frameworks (COFs) and porous polymers, which are important for advanced materials science.

- Medicine: The compound is being investigated for its potential use in synthesizing pharmaceutical compounds due to its structural versatility.

- Industry: It is utilized in producing materials with unique properties, such as high thermal stability and mechanical strength .

Studies on the interactions of tetrakis(4-aminophenyl)methane with other molecules are crucial for understanding its potential applications. Its ability to form hydrogen bonds and engage in π-stacking interactions makes it a candidate for various supramolecular chemistry applications. Understanding these interactions can lead to advancements in material science and drug design .

Several compounds share structural similarities with tetrakis(4-aminophenyl)methane:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Tetrakis(4-nitrophenyl)methane | Precursor | Contains nitro groups instead of amino groups |

| Tetraphenylmethane | Structurally similar | Lacks amino functionality; purely hydrocarbon-based |

| Tetrakis(4-formylphenyl)methane | Derivative | Contains formyl groups; used in COF synthesis |

Uniqueness

Tetrakis(4-aminophenyl)methane is unique due to its tetrahedral structure and the presence of four amino groups, which provide multiple reactive sites for

The development of tetrakis(4-aminophenyl)methane is intrinsically linked to the pioneering work of Moses Gomberg in 1898, who first synthesized tetraphenylmethane, the fundamental structural precursor to this amino-functionalized derivative. Gomberg's classical organic synthesis involved a multi-step process starting with triphenylmethyl bromide and phenylhydrazine, ultimately producing tetraphenylmethane through an oxidation-reduction sequence that eliminated nitrogen gas upon heating. This groundbreaking work established the foundational methodology for creating tetrahedral carbon-centered aromatic compounds, setting the stage for subsequent developments in this chemical family.

The transition from Gomberg's original tetraphenylmethane to the amino-functionalized variant represented a significant advancement in synthetic organic chemistry during the late 20th and early 21st centuries. The first reported systematic synthesis of tetrakis(4-aminophenyl)methane appeared in research conducted by Ganesan and colleagues in 2005, who developed efficient reduction protocols for converting tetrakis(4-nitrophenyl)methane to the desired amino compound. This work demonstrated yields of 61.3 percent using hydrazine monohydrate and Raney nickel catalyst in tetrahydrofuran under reflux conditions for three hours.

Subsequent synthetic improvements have focused on optimizing reaction conditions and exploring alternative reduction methodologies. Recent studies have documented synthesis approaches utilizing palladium-catalyzed hydrogenation, with researchers achieving quantitative yields through careful control of catalyst equivalents and reaction duration. The evolution of synthetic protocols has been driven by increasing demand for high-purity tetrakis(4-aminophenyl)methane in advanced materials applications, particularly in the construction of covalent organic frameworks and metal-organic frameworks.

Significance in Synthetic Organic Chemistry

Tetrakis(4-aminophenyl)methane occupies a distinctive position in synthetic organic chemistry as a multifunctional building block that bridges molecular design with materials science applications. The compound's significance stems from its unique combination of structural rigidity and chemical reactivity, enabling the construction of highly ordered three-dimensional molecular networks. The tetrahedral geometry imposed by the central methane carbon creates a preorganized scaffold that directs the spatial arrangement of the four amino groups, facilitating predictable and controllable polymerization reactions.

The synthetic utility of tetrakis(4-aminophenyl)methane is particularly evident in condensation chemistry, where the four primary amine groups serve as reactive sites for imine formation with aldehydes and ketones. Research has demonstrated successful implementation of this compound in synthesizing covalent organic framework 300, where condensation with terephthalaldehyde produces highly crystalline porous materials with exceptional surface areas. The reaction proceeds under mild conditions using ammonium acetate as a catalyst, yielding self-standing membranes suitable for gas separation applications.

Furthermore, the compound's role extends beyond simple condensation reactions to encompass click chemistry applications and coordination polymer synthesis. Studies have shown that azide-functionalized derivatives of tetrakis(4-aminophenyl)methane can participate in copper-catalyzed azide-alkyne cycloaddition reactions, enabling the construction of charged tetraphenylmethane derivatives with potential applications in electrochemical systems. The versatility of this scaffold in accommodating diverse functional group transformations underscores its fundamental importance in contemporary synthetic methodology.

| Synthetic Application | Reaction Type | Key Products | Yield Range |

|---|---|---|---|

| Covalent Organic Frameworks | Imine Condensation | Porous Membranes | 70-85% |

| Click Chemistry | Azide-Alkyne Cycloaddition | Charged Derivatives | 85-90% |

| Coordination Polymers | Metal Complexation | Framework Materials | 60-80% |

| Epoxy Curing Agents | Amine-Epoxide Reaction | Cross-linked Networks | Variable |

Nomenclature and Structural Classification

The systematic nomenclature of tetrakis(4-aminophenyl)methane follows International Union of Pure and Applied Chemistry conventions, with the full chemical name being 4,4',4'',4'''-methanetetrayltetraaniline. This designation accurately reflects the structural organization of four aniline units connected through their para positions to a central methane carbon. Alternative nomenclature systems include the simplified name tetra(4-aminophenyl)methane and the commonly used research abbreviation tetrakis(4-aminophenyl)methane, which appears consistently throughout the scientific literature.

The molecular formula C₂₅H₂₄N₄ corresponds to a molecular weight of 380.48 grams per mole, with the compound classified under the Chemical Abstracts Service registry number 60532-63-0. Structural analysis reveals a tetrahedral carbon center bonded to four benzene rings, each bearing a para-substituted amino group. The three-dimensional arrangement creates a highly symmetrical molecule with C₃ᵥ point group symmetry, where the four amino groups are positioned in a tetrahedral geometry with bond angles of approximately 109.5 degrees.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₂₅H₂₄N₄ | |

| Molecular Weight | 380.48 g/mol | |

| CAS Registry Number | 60532-63-0 | |

| Melting Point | 320°C (decomposition) | |

| IUPAC Name | 4,4',4'',4'''-methanetetrayltetraaniline |

The structural classification places tetrakis(4-aminophenyl)methane within the broader family of tetraphenylmethane derivatives, distinguished by the presence of electron-donating amino substituents that significantly alter the electronic properties compared to the parent hydrocarbon. Computational analysis reveals that the compound exhibits significant hydrogen-bonding capacity through its four amino groups, with each nitrogen atom capable of serving as both hydrogen bond donor and acceptor. The extended conjugation between the aromatic rings and amino groups contributes to the compound's stability and influences its photophysical properties.

Overview of Applications and Research Areas

Contemporary research applications of tetrakis(4-aminophenyl)methane span multiple interdisciplinary domains, with particular emphasis on materials science, supramolecular chemistry, and nanotechnology. The compound's primary application area centers on the construction of covalent organic frameworks, where its tetrahedral geometry and multiple reactive sites enable the formation of highly ordered porous materials with tunable properties. These framework materials exhibit exceptional performance in gas separation applications, particularly for hydrogen and carbon dioxide separation, making them relevant to clean energy and environmental remediation technologies.

Metal-organic framework research represents another significant application domain, where tetrakis(4-aminophenyl)methane serves as an organic linker for creating porous coordination networks. Studies have demonstrated successful incorporation of this compound into copper-based frameworks that exhibit unique iodine sorption properties through chemisorption mechanisms. The resulting materials show potential for applications in nuclear waste management and environmental sensing, where selective capture of iodine species is critically important.

Advanced polymer chemistry applications leverage the compound's multifunctional nature for creating cross-linked networks with enhanced mechanical properties. Research has shown successful implementation as an epoxy resin curing agent, where the four amino groups provide multiple cross-linking sites that improve the toughness and thermal stability of the resulting polymer networks. The incorporation of aromatic rings within the cross-linked structure contributes to improved thermal resistance and mechanical strength compared to conventional aliphatic curing agents.

| Research Area | Specific Applications | Key Performance Metrics |

|---|---|---|

| Covalent Organic Frameworks | Gas Separation Membranes | Surface Area: 1000-2000 m²/g |

| Metal-Organic Frameworks | Iodine Capture Systems | Uptake Capacity: Variable |

| Polymer Networks | Epoxy Curing Agents | Enhanced Toughness |

| Supramolecular Chemistry | Hydrogen-Bonded Networks | Multiple H-Bond Sites |

Emerging research directions include the exploration of tetrakis(4-aminophenyl)methane in electrochemical applications, where charged derivatives synthesized through click chemistry modifications show promise for energy storage and conversion technologies. The compound's rigid tetrahedral structure provides a stable platform for incorporating redox-active functionalities while maintaining structural integrity under electrochemical cycling conditions. Additionally, luminescence sensing applications are being investigated, particularly in coordination polymer systems where the compound's optical properties can be modulated through metal coordination and guest molecule interactions.

Tetrahedral Configuration and Molecular Geometry

Tetrakis(4-aminophenyl)methane adopts a distinctive tetrahedral molecular geometry centered around a single carbon atom [2] . The central carbon atom forms four covalent bonds with the para-positions of four phenyl rings, each bearing an amino group at the para position [1] [2] . This architectural arrangement creates a three-dimensional structure where the four aminophenyl substituents are positioned at the vertices of a regular tetrahedron .

The tetrahedral configuration arises from the sp³ hybridization of the central carbon atom, which naturally adopts bond angles of approximately 109.47 degrees [11] [12]. This geometry ensures that all four phenyl groups are spatially separated and positioned at maximum distance from each other, minimizing steric hindrance and stabilizing the overall molecular structure [11] [13].

| Parameter | Value | Reference |

|---|---|---|

| Central Atom | Carbon | [2] |

| Number of Substituents | 4 (para-aminophenyl groups) | [1] [2] |

| Bond Angle (C-C-C) | 109.47° (ideal tetrahedral) | [11] |

| Molecular Geometry | Tetrahedral | [11] |

| Point Group Symmetry | Tₑ (if all substituents identical) | [14] [15] [16] |

The tetrahedral arrangement of tetrakis(4-aminophenyl)methane can be visualized as an expanded version of methane, where each hydrogen atom is replaced by a para-aminophenyl group [17]. This expansion maintains the fundamental tetrahedral geometry while significantly increasing the molecular size and introducing multiple reactive amino functional groups .

Bond Properties and Structural Parameters

The structural parameters of tetrakis(4-aminophenyl)methane reflect its robust tetrahedral framework and the electronic properties of its constituent bonds [1] [5] [6]. The central carbon-carbon bonds connecting the methane core to each phenyl ring exhibit typical single bond characteristics, with bond lengths consistent with sp³-sp² carbon-carbon bonds [1] [5].

The molecular weight of tetrakis(4-aminophenyl)methane is reported as 380.48-380.50 grams per mole, reflecting the combined mass of the central carbon atom, four phenyl rings, and four amino groups [1] [3] [5] [6]. The compound exhibits a melting point of 320 degrees Celsius with decomposition, indicating substantial thermal stability due to its rigid tetrahedral structure [3] [6] [18].

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₂₅H₂₄N₄ | [1] [3] [6] |

| Molecular Weight (g/mol) | 380.48-380.50 | [1] [3] [5] [6] |

| Melting Point (°C) | 320 (decomposition) | [3] [6] [18] |

| Boiling Point (°C) | 639.7±55.0 (predicted) | [5] [6] |

| Density (g/cm³) | 1.247±0.06 (predicted) | [5] [6] |

| Appearance | White to orange to green powder/crystal | [3] [18] |

The predicted density of 1.247±0.06 grams per cubic centimeter suggests a relatively compact molecular packing despite the bulky tetrahedral structure [5] [6]. The predicted boiling point of 639.7±55.0 degrees Celsius indicates significant intermolecular forces, likely arising from hydrogen bonding interactions between the amino groups of adjacent molecules [5] [6].

The amino groups at the para positions of each phenyl ring provide sites for hydrogen bonding and further chemical modification [5]. These functional groups contribute to the compound's solubility in organic solvents and its reactivity in various chemical transformations [5] [7].

Symmetry and Stereochemical Considerations

The symmetry properties of tetrakis(4-aminophenyl)methane are governed by its tetrahedral molecular geometry and the identical nature of its four substituents [14] [15] [16]. When all four para-aminophenyl groups are identical, the molecule belongs to the tetrahedral point group Tₑ, which represents one of the highest symmetry point groups in molecular chemistry [14] [15] [19].

The Tₑ point group contains 24 symmetry operations, including the identity element, eight three-fold rotation axes (C₃), three two-fold rotation axes (C₂), six mirror planes (σₑ), and six four-fold improper rotation axes (S₄) [14] [15] [19]. The four C₃ axes pass through each para-aminophenyl substituent and the central carbon atom, allowing rotation by 120 degrees or 240 degrees to yield identical molecular configurations [14] [20] [19].

| Symmetry Element | Number | Description |

|---|---|---|

| Identity (E) | 1 | No change |

| C₃ Axes | 4 | Three-fold rotation axes |

| C₂ Axes | 3 | Two-fold rotation axes |

| Mirror Planes (σₑ) | 6 | Dihedral mirror planes |

| S₄ Axes | 6 | Four-fold improper rotation |

| Total Operations | 24 | Complete symmetry group |

The three C₂ axes lie perpendicular to the C₃ axes and bisect the angles between pairs of substituents [14] [15] [19]. The six mirror planes each contain the central carbon atom and bisect the angle between two para-aminophenyl groups [14] [16] [19]. This high degree of symmetry results in equivalent environments for all four substituents, making them magnetically and chemically indistinguishable in nuclear magnetic resonance spectroscopy and other analytical techniques [16].

The tetrahedral symmetry of tetrakis(4-aminophenyl)methane eliminates the possibility of optical isomerism when all four substituents are identical [16]. The molecule is achiral due to the presence of multiple symmetry elements, including mirror planes and improper rotation axes [21] [16]. However, if one or more of the para-aminophenyl groups were to be modified with different substituents, the symmetry would be reduced, potentially leading to chiral derivatives [16] [22].

Comparative Analysis with Related Tetraphenylmethane Derivatives

Tetrakis(4-aminophenyl)methane belongs to a family of tetraphenylmethane derivatives that share the common tetrahedral carbon core but differ in their peripheral functional groups [8] [9] [21]. Understanding the relationships between these compounds provides insight into how functional group modifications affect molecular properties and applications [8] [9] [23].

The parent compound, tetraphenylmethane, consists of a central carbon atom bonded to four unsubstituted phenyl rings [21] [24] [25]. With a molecular formula of C₂₅H₂₀ and molecular weight of 320.43 grams per mole, tetraphenylmethane serves as the foundational structure for this family of compounds [21] [24] [26]. The compound exhibits a melting point of 281-286 degrees Celsius and has been extensively studied as a building block for crystallographic applications [21] [25] [26].

| Compound | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Functional Groups |

|---|---|---|---|---|

| Tetraphenylmethane | C₂₅H₂₀ | 320.43 | 281-286 | None (unsubstituted) |

| Tetrakis(4-aminophenyl)methane | C₂₅H₂₄N₄ | 380.48 | 320 (dec.) | Amino (-NH₂) |

| Tetrakis(4-formylphenyl)methane | C₂₉H₂₀O₄ | 432.47 | Not specified | Formyl (-CHO) |

| Tetrakis(4-carboxyphenyl)methane | C₂₉H₂₀O₈ | 496.47 | Not specified | Carboxyl (-COOH) |

| Tetrakis(4-nitrophenyl)methane | C₂₅H₁₆N₄O₈ | 516.42 | Not specified | Nitro (-NO₂) |

Tetrakis(4-formylphenyl)methane represents another important derivative, featuring aldehyde groups at the para positions of each phenyl ring [27] [28] [29]. With a molecular formula of C₂₉H₂₀O₄ and molecular weight of 432.47 grams per mole, this compound serves as a crucial building block for covalent organic framework synthesis [27] [28]. The formyl groups provide reactive sites for condensation reactions with various amine-containing molecules [27] [29].

Tetrakis(4-carboxyphenyl)methane, also known as 4,4',4'',4'''-methanetetrayltetrabenzoic acid, carries carboxylic acid functional groups at each para position [30] [31]. This derivative, with molecular formula C₂₉H₂₀O₈ and molecular weight of 496.47 grams per mole, finds primary application in metal-organic framework construction due to its ability to coordinate with metal ions through the carboxylate groups [30] [31].

The nitro-substituted derivative, tetrakis(4-nitrophenyl)methane, features electron-withdrawing nitro groups that significantly alter the electronic properties of the tetrahedral core . With molecular formula C₂₅H₁₆N₄O₈ and molecular weight of 516.42 grams per mole, this compound has shown potential in photodynamic therapy applications and as a sensor material for detecting various analytes .

The progression from tetraphenylmethane to its functionalized derivatives demonstrates how systematic modification of peripheral groups can tune molecular properties for specific applications [8] [9]. The introduction of amino groups in tetrakis(4-aminophenyl)methane provides basic sites for protonation and hydrogen bonding, while maintaining the structural integrity of the tetrahedral core [5]. This balance between functional reactivity and structural stability makes tetrakis(4-aminophenyl)methane particularly valuable for applications requiring both chemical versatility and geometric precision [7] [9].

Molecular Formula and Weight

Tetrakis(4-aminophenyl)methane possesses the molecular formula C₂₅H₂₄N₄ [1] [2] [3]. The compound exhibits a molecular weight of 380.48 to 380.50 grams per mole, with slight variations reported across different sources [1] [2] [4]. The exact mass has been determined as 380.200097 atomic mass units [5] [6], while the monoisotopic mass is similarly reported as 380.200097 [6]. The compound is assigned Chemical Abstracts Service (CAS) number 60532-63-0 [1] [2] [3] and MDL number MFCD12546930 [2] [4].

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₂₅H₂₄N₄ | [1] [2] [3] |

| Molecular Weight (g/mol) | 380.48-380.50 | [1] [2] [4] |

| Exact Mass (g/mol) | 380.200097 | [5] [6] |

| Monoisotopic Mass (g/mol) | 380.200097 | [6] |

| CAS Number | 60532-63-0 | [1] [2] [3] |

Thermal Properties

The thermal behavior of tetrakis(4-aminophenyl)methane is characterized by its melting point at 320°C, which occurs with decomposition [1] [2] [7]. Multiple independent sources consistently report this decomposition temperature [2] [8] [9]. The predicted boiling point is calculated to be 639.7 ± 55.0°C [1] [7] [10], though this value is theoretical due to the compound's thermal decomposition before reaching its boiling point. Flash point calculations suggest a value of 381.8 ± 28.4°C [11] [12], indicating significant thermal stability under normal handling conditions.

Storage recommendations specify room temperature conditions below 15°C in cool, dark environments [2] [8]. The compound requires storage under inert gas atmospheres due to its air sensitivity [2] [8] [13].

| Property | Value (°C) | Reference |

|---|---|---|

| Melting Point | 320 (with decomposition) | [1] [2] [7] |

| Boiling Point (predicted) | 639.7 ± 55.0 | [1] [7] [10] |

| Flash Point (predicted) | 381.8 ± 28.4 | [11] [12] |

| Storage Temperature | <15 (cool, dark place) | [2] [8] |

Density and Physical State

At 20°C, tetrakis(4-aminophenyl)methane exists as a solid crystalline material [2] [8]. The predicted density is 1.247 ± 0.06 g/cm³ [1] [7] [10], calculated using theoretical modeling approaches. The compound typically appears as a powder or crystalline solid with coloration ranging from white to orange to green [2] [8] [13]. This color variation may depend on purity levels, storage conditions, and exposure to atmospheric conditions.

The refractive index has been predicted as 1.723 [11] [12], providing insight into the compound's optical properties. The physical form is described as crystalline powder in commercial preparations [14] [15].

| Property | Value | Reference |

|---|---|---|

| Physical State at 20°C | Solid | [2] [8] |

| Density (g/cm³, predicted) | 1.247 ± 0.06 | [1] [7] [10] |

| Refractive Index (predicted) | 1.723 | [11] [12] |

| Appearance | White to Orange to Green powder/crystal | [2] [8] [13] |

Spectroscopic Characterization

Nuclear Magnetic Resonance Spectroscopy

Nuclear magnetic resonance spectroscopy provides detailed structural information for tetrakis(4-aminophenyl)methane. In ¹H NMR spectroscopy using DMSO-d₆ as solvent, the compound exhibits characteristic peaks at δ 6.67-6.66 (doublet, 8H), δ 6.39-6.37 (doublet, 8H), and δ 4.85 (singlet, 8H) [16]. These signals correspond to the aromatic protons and amine protons respectively, confirming the symmetrical tetrahedral structure.

The ¹H NMR spectrum in CDCl₃ shows aromatic protons and NH₂ protons as distinct multipiples [17]. Carbon-13 NMR spectroscopy reveals signals corresponding to aromatic carbons and the central quaternary carbon atom . Solid-state ¹³C cross-polarization magic angle spinning NMR techniques have been employed for detailed structural characterization in framework materials containing this monomer [16].

| NMR Type | Chemical Shifts (δ, ppm) | Multiplicity | Assignment | Reference |

|---|---|---|---|---|

| ¹H NMR (DMSO-d₆) | 6.67-6.66 | Doublet, 8H | Aromatic H | [16] |

| ¹H NMR (DMSO-d₆) | 6.39-6.37 | Doublet, 8H | Aromatic H | [16] |

| ¹H NMR (DMSO-d₆) | 4.85 | Singlet, 8H | NH₂ protons | [16] |

Infrared Spectroscopy

Infrared spectroscopy reveals characteristic absorption patterns for tetrakis(4-aminophenyl)methane. The NH₂ stretching vibrations appear at approximately 3300 cm⁻¹ , which is typical for primary aromatic amines. Aromatic C=C stretching vibrations are observed around 1600 cm⁻¹ [17]. These spectroscopic features are consistent with the presence of four para-aminophenyl groups attached to the central methane carbon.

Fourier-transform infrared spectroscopy analysis in the range of 4000-400 cm⁻¹ has been employed for structural confirmation [20]. The IR spectrum shows multiple characteristic bands associated with the aromatic ring systems and amine functional groups [17]. Temperature-dependent infrared studies have been conducted to understand structural dynamics in related framework materials [16].

| Vibration Mode | Frequency (cm⁻¹) | Intensity | Assignment | Reference |

|---|---|---|---|---|

| NH₂ stretching | ~3300 | Strong | Primary amine N-H stretch | |

| Aromatic C=C | ~1600 | Medium-Strong | Aromatic ring vibrations | [17] |

Mass Spectrometry

Mass spectrometry analysis of tetrakis(4-aminophenyl)methane yields a molecular ion peak at m/z 380.5 [5], consistent with the calculated molecular weight. The exact mass of 380.200097 has been determined using high-resolution mass spectrometry techniques [5]. Matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-TOF-MS) has been employed for characterization in various research applications [20].

The mass spectral fragmentation pattern would be expected to show loss of aminophenyl groups, though detailed fragmentation studies are not extensively documented in the available literature. The molecular ion stability in mass spectrometry conditions reflects the robust tetrahedral structure of the compound .

| Mass Spectral Data | Value | Reference |

|---|---|---|

| Molecular Ion (M⁺) | 380.5 m/z | [5] |

| Exact Mass | 380.200097 | [5] |

Solubility and Solution Behavior

Tetrakis(4-aminophenyl)methane demonstrates solubility in various polar solvents. The compound is reported as soluble in methanol [21], indicating compatibility with polar protic solvents. Solubility in polar solvents generally has been confirmed , supporting its use in solution-phase synthetic applications.

Specific solubility data shows the compound dissolves effectively in 1,4-dioxane, which is utilized in purification procedures [16]. Tetrahydrofuran serves as an effective solvent for synthetic transformations [16] [17]. Ethanol compatibility is demonstrated through its use as a washing solvent in purification protocols [16]. The solubility profile reflects the polar nature imparted by the four amine functional groups.

The compound's solubility characteristics enable its use in various synthetic methodologies for constructing three-dimensional covalent organic frameworks and porous polymers [8]. Solution behavior indicates strong hydrogen bonding capabilities due to the multiple amine groups .

| Solvent | Solubility | Application | Reference |

|---|---|---|---|

| Methanol | Soluble | General solvent | [21] |

| 1,4-Dioxane | Soluble | Purification solvent | [16] |

| Tetrahydrofuran | Soluble | Synthetic reactions | [16] [17] |

| Ethanol | Soluble | Washing solvent | [16] |

Acid-Base Properties

The acid-base properties of tetrakis(4-aminophenyl)methane are dominated by the presence of four primary amine groups. The predicted pKa value is 5.75 ± 0.25 [1] [7], indicating weak basic character. This pKa value reflects the influence of the aromatic rings, which reduce the basicity compared to aliphatic amines through resonance effects.

The compound exhibits basic behavior due to the four NH₂ groups [23], each capable of accepting protons in acidic environments. The tetrahedral arrangement of amine groups provides multiple sites for protonation, potentially leading to polyprotonated species under strongly acidic conditions. The basicity enables formation of hydrogen-bonded networks , which is exploited in crystal engineering and materials science applications.

The hydrogen bonding capacity is significant, with four NH₂ groups available for both hydrogen bond donation and acceptance . This property contributes to the compound's utility in constructing supramolecular assemblies and three-dimensional framework materials [3]. The acid-base behavior influences solubility patterns and reactivity profiles in various chemical environments.

| Property | Value | Reference |

|---|---|---|

| pKa (predicted) | 5.75 ± 0.25 | [1] [7] |

| Basicity | Basic (due to amine groups) | [23] |

| Hydrogen bonding sites | Four NH₂ groups |

XLogP3

GHS Hazard Statements

H302 (95.12%): Harmful if swallowed [Warning Acute toxicity, oral];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant